Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:
Preparation of Hexane-1,6-diamine: Hexane-1,6-diamine is typically synthesized by the hydrogenation of adiponitrile in the presence of a catalyst such as cobalt or iron.
Formation of Epoxide Derivative: The epoxide derivative, 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, can be synthesized through the reaction of an appropriate phenol with epichlorohydrin under basic conditions.
Combination with Acetic Acid: The final step involves the reaction of hexane-1,6-diamine with the epoxide derivative in the presence of acetic acid, which acts as a catalyst and stabilizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted epoxides and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Synthesis: Used as a monomer in the production of polyamides and polyurethanes.
Epoxy Resins: Acts as a cross-linking agent in the formulation of epoxy resins.
Biology and Medicine
Drug Delivery Systems: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Materials: Research into its use in biocompatible materials for medical implants and devices.
Industry
Coatings and Adhesives: Utilized in the production of high-performance coatings and adhesives due to its strong bonding properties.
Textile Industry: Used in the manufacture of durable and flexible fibers for textiles.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.
Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.
Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A simpler diamine used in the production of polyamides and polyurethanes.
Epichlorohydrin: A precursor to various epoxide derivatives used in the production of epoxy resins.
Adiponitrile: Used in the synthesis of hexane-1,6-diamine and other diamines.
Uniqueness
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
73018-28-7 |
---|---|
Molekularformel |
C29H44N2O6 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Verwandte CAS-Nummern |
73018-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.